N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
CAS No.:
Cat. No.: VC15671297
Molecular Formula: C23H16Cl2N2O
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16Cl2N2O |
|---|---|
| Molecular Weight | 407.3 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C23H16Cl2N2O/c1-14-7-10-21-17(11-14)18(13-22(27-21)15-5-3-2-4-6-15)23(28)26-16-8-9-19(24)20(25)12-16/h2-13H,1H3,(H,26,28) |
| Standard InChI Key | TXMDAAPZYIVMEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
N-(3,4-Dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide belongs to the quinoline family, a class of heterocyclic compounds featuring a bicyclic structure fused from benzene and pyridine rings. The compound’s IUPAC name derives from its substituents: a methyl group at position 6, phenyl at position 2, and a 3,4-dichlorophenyl carboxamide at position 4 (Fig. 1). The dichlorophenyl moiety enhances lipophilicity (clogP ≈ 4.2), potentially improving blood-brain barrier penetration, while the carboxamide group facilitates hydrogen bonding with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₆Cl₂N₂O |
| Molecular Weight | 407.3 g/mol |
| logP (Predicted) | 4.2 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, quinoline N) |
Synthesis and Structural Optimization
The synthesis of N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves multi-step organic reactions, typically beginning with the construction of the quinoline core. A common approach utilizes the Gould-Jacobs reaction, cyclizing aniline derivatives with β-keto esters under acidic conditions to form the quinoline skeleton . Subsequent Friedländer annulation introduces the phenyl group at position 2, while a palladium-catalyzed coupling installs the methyl group at position 6. The final carboxamide is formed via nucleophilic acyl substitution between 4-chloroquinoline and 3,4-dichloroaniline in the presence of a base such as triethylamine.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Gould-Jacobs Cyclization | Ethyl acetoacetate, PPA, 120°C | 65% |
| 2 | Friedländer Annulation | Benzaldehyde, FeCl₃, 80°C | 72% |
| 3 | Suzuki-Miyaura Coupling | Methylboronic acid, Pd(PPh₃)₄ | 58% |
| 4 | Carboxamide Formation | 3,4-Dichloroaniline, DIPEA, DMF | 45% |
Optimization efforts focus on improving step 4 yields by exploring alternative coupling agents (e.g., HATU) and microwave-assisted synthesis. Computational modeling predicts steric hindrance from the 3,4-dichlorophenyl group as a key challenge, necessitating high-temperature conditions (≥100°C) for complete conversion.
Biological Activity and Mechanism of Action
Antimicrobial Activity
Analytical Characterization
Structural validation relies on advanced spectroscopic techniques:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoline H-5), 8.15 (d, J = 8.4 Hz, 1H, H-7), 7.89–7.45 (m, 8H, aromatic H), 2.51 (s, 3H, CH₃).
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HRMS (ESI+): m/z calcd. for C₂₃H₁₆Cl₂N₂O [M+H]⁺: 407.0624; found: 407.0628.
Purity assessments via HPLC (C18 column, 70:30 MeOH/H₂O) show >98% homogeneity at 254 nm, with a retention time of 12.3 min. Thermal stability analysis (TGA) indicates decomposition onset at 215°C, consistent with halogenated aromatics .
Future Directions
Key research priorities include:
-
Structural Optimization: Introducing polar substituents (e.g., hydroxyl, sulfonamide) to improve aqueous solubility.
-
Target Validation: CRISPR-Cas9 screens to identify synthetic lethal interactions in cancer models.
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Formulation Development: Nanoparticle encapsulation to enhance bioavailability and reduce off-target effects .
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